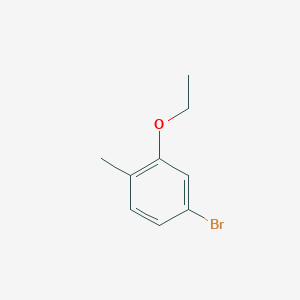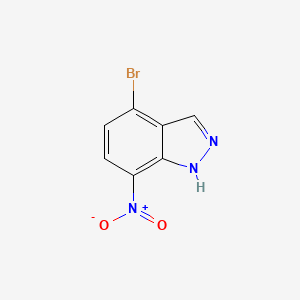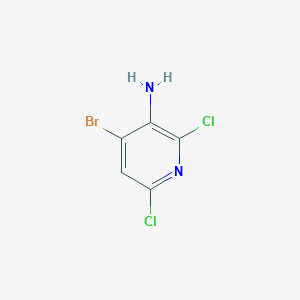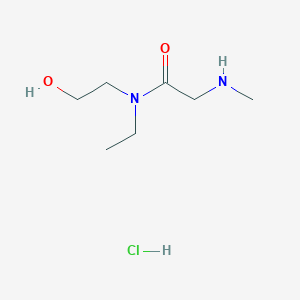
4-Bromo-2-ethoxy-1-methylbenzene
Übersicht
Beschreibung
“4-Bromo-2-ethoxy-1-methylbenzene” is a chemical compound with the molecular formula C9H11BrO . It is also known by its IUPAC name "4-bromo-2-ethoxy-1-methyl-benzene" .
Synthesis Analysis
The synthesis of similar compounds typically involves electrophilic aromatic substitution . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . For instance, N-bromosuccinimide (NBS) was used to selectively conjugate the bromine atom on the 3-position through bromination, followed by hydrolysis of the acetyl group under a basic condition and reacting with diiodoethane to furnish the ethoxy compound .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-ethoxy-1-methylbenzene” consists of a benzene ring substituted with a bromine atom, an ethoxy group, and a methyl group . The average mass of the molecule is 231.086 Da and the monoisotopic mass is 229.994232 Da .
Chemical Reactions Analysis
Benzene, the base molecule of “4-Bromo-2-ethoxy-1-methylbenzene”, can undergo electrophilic aromatic substitution because aromaticity is maintained . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-ethoxy-1-methylbenzene” include a density of 1.4±0.1 g/cm3, a boiling point of 252.1±20.0 °C at 760 mmHg, and a flash point of 100.6±17.3 °C . It has a molar refractivity of 51.9±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
Thermochemistry and Physical Properties
A study by Verevkin et al. (2015) focuses on the thermochemistry of halogen-substituted methylbenzenes, including bromo- and iodo-substituted compounds. The research evaluated experimental vapor pressures, vaporization, fusion, and sublimation enthalpies, providing insights into the thermochemical properties of compounds similar to 4-Bromo-2-ethoxy-1-methylbenzene. This foundational knowledge is crucial for understanding the compound's behavior in various conditions and can inform its handling and storage requirements in laboratory settings (Verevkin et al., 2015).
Organic Synthesis and Catalysis
Abimannan et al. (2015) explored the sonication effect on the reaction of 4-bromo-1-methylbenzene with sodium sulfide using a multi-site phase-transfer catalyst under ultrasonic irradiation, significantly enhancing the reaction rate. This study illustrates how modifications to reaction conditions, like the introduction of sonication, can improve the efficiency of chemical reactions involving halogen-substituted methylbenzenes (Abimannan, Selvaraj, & Rajendran, 2015).
Material Science and Electrochemistry
Zhang Qian-y (2014) investigated 4-bromo-2-fluoromethoxybenzene as a novel bi-functional electrolyte additive for lithium-ion batteries. The study demonstrates the compound's potential to enhance the thermal stability and safety of lithium-ion batteries, highlighting its importance in developing safer and more efficient energy storage solutions (Zhang Qian-y, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-ethoxy-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMPDBGMEITHKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702385 | |
| Record name | 4-Bromo-2-ethoxy-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethoxy-1-methylbenzene | |
CAS RN |
871888-83-4 | |
| Record name | 4-Bromo-2-ethoxy-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1442045.png)




![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442055.png)
![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1442056.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1442060.png)


